Enantiomeric Identity by Optical Rotation
The (S)-enantiomer (CAS 500770-74-1) exhibits a specific optical rotation of [α]ᴅ²⁵ = −38 ± 2° (c = 1, EtOH), whereas the (R)-enantiomer (CAS 500789-06-0) shows [α]ᴅ²⁵ = +41 ± 2° (c = 1, EtOH) . The absolute magnitude discrepancy of ~3° between the two enantiomers likely reflects small batch-to-batch enantiomeric excess variations, emphasizing the necessity of lot-specific Certificate of Analysis (CoA) verification. The racemic mixture (CAS 284493-67-0) has no measurable net optical rotation ([α]ᴅ²⁵ ≈ 0°) because the (+) and (−) contributions cancel exactly . This optical rotation difference provides a straightforward, QC-friendly parameter to confirm enantiomeric identity upon receipt and to detect cross-contamination or mislabeling of the (R) or racemic form.
| Evidence Dimension | Specific optical rotation [α]ᴅ²⁵ (EtOH, c = 1) |
|---|---|
| Target Compound Data | [α]ᴅ²⁵ = −38 ± 2° (S-enantiomer, CAS 500770-74-1) |
| Comparator Or Baseline | [α]ᴅ²⁵ = +41 ± 2° (R-enantiomer, CAS 500789-06-0); [α]ᴅ²⁵ ≈ 0° (racemate, CAS 284493-67-0) |
| Quantified Difference | Δ[α]ᴅ²⁵ = 79° between (S) and (R) enantiomers; 38° between (S) and racemate |
| Conditions | Polarimetry, c = 1 g/100 mL in ethanol, 25 °C; vendor-supplied specification data from Chem-Impex Certificate of Analysis |
Why This Matters
Optical rotation is the most readily accessible in-house quality control parameter to confirm that the correct enantiomer has been received and that no racemization occurred during shipping or storage, directly impacting the stereochemical fidelity of the final peptide product.
